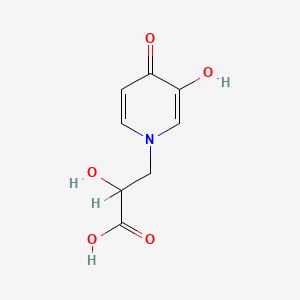![molecular formula C19H19NO2 B14594064 2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- CAS No. 61588-97-4](/img/structure/B14594064.png)
2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[45]decane-1,3-dione, 2-(1-naphthalenyl)- is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized catalytic processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- can be compared with other similar compounds such as:
1,3-Diazaspiro[4.5]decane-2,4-dione: Known for its anticonvulsant properties.
1,4-Dioxa-8-azaspiro[4.5]decane: Used in various chemical syntheses.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Studied for its potential therapeutic applications. The uniqueness of 2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- lies in its specific structural features and the resulting biological activities .
Eigenschaften
CAS-Nummer |
61588-97-4 |
|---|---|
Molekularformel |
C19H19NO2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C19H19NO2/c21-17-13-19(11-4-1-5-12-19)18(22)20(17)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10H,1,4-5,11-13H2 |
InChI-Schlüssel |
ROXGNQYFZANEDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
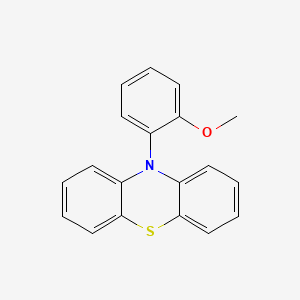
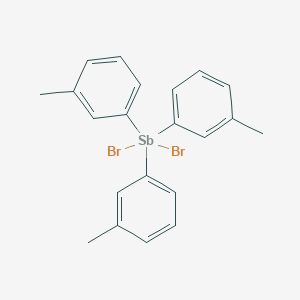

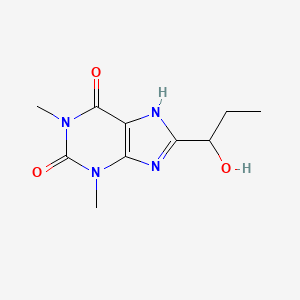
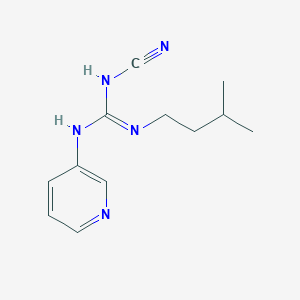

![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)

![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
